molecular formula C13H18N2O2 B14583150 3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide CAS No. 61493-79-6

3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide

Katalognummer: B14583150
CAS-Nummer: 61493-79-6
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: GOTYUXHYNWCFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide is an organic compound with the chemical formula C₁₃H₁₈N₂O₂. It is a hydrazide derivative characterized by the presence of a but-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a propanehydrazide moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Wissenschaftliche Forschungsanwendungen

3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-{4-[(But-2-yn-1-yloxy)phenyl]propanehydrazide: Similar structure but with a triple bond instead of a double bond.

    3-{4-[(But-2-en-1-yloxy)phenyl]propanehydrazide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its but-2-en-1-yloxy group provides unique steric and electronic properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

61493-79-6

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-(4-but-2-enoxyphenyl)propanehydrazide

InChI

InChI=1S/C13H18N2O2/c1-2-3-10-17-12-7-4-11(5-8-12)6-9-13(16)15-14/h2-5,7-8H,6,9-10,14H2,1H3,(H,15,16)

InChI-Schlüssel

GOTYUXHYNWCFHC-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=CC=C(C=C1)CCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.